molecular formula C26H27N5O6 B12425605 tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate

Cat. No.: B12425605
M. Wt: 505.5 g/mol
InChI Key: ABEKIBZOSUPLHC-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a nitro-substituted pyrrolo[2,3-c]pyridine moiety, and an isoquinoline ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the pyrrolo[2,3-c]pyridine moiety: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the nitro group: Nitration reactions are carried out using common nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Coupling with isoquinoline: The pyrrolo[2,3-c]pyridine intermediate is then coupled with an isoquinoline derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Protection with tert-butyl group: The final step involves the protection of the amino group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups using appropriate reagents.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, tert-butyl chloroformate

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction: Formation of the corresponding amine

    Substitution: Formation of substituted derivatives

    Hydrolysis: Formation of the free amine and carbon dioxide

Scientific Research Applications

Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoquinoline and pyrrolo[2,3-c]pyridine moieties may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-yl)carbamate
  • tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-yl)amide

Uniqueness

The unique combination of functional groups in tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate contributes to its distinct chemical properties and reactivity. The presence of both the isoquinoline and pyrrolo[2,3-c]pyridine moieties, along with the nitro group, makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C26H27N5O6

Molecular Weight

505.5 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate

InChI

InChI=1S/C26H27N5O6/c1-25(2,3)36-23(32)30(24(33)37-26(4,5)6)22-18-13-21(28-14-17(18)7-8-19(22)31(34)35)29-12-10-16-9-11-27-15-20(16)29/h7-15H,1-6H3

InChI Key

ABEKIBZOSUPLHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)[N+](=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

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